2,2-diphenyl-N-(2-phenylethyl)acetamide
Description
2,2-Diphenyl-N-(2-phenylethyl)acetamide is a synthetic acetamide derivative characterized by a diphenylacetyl core linked to a 2-phenylethylamine moiety. This compound has garnered attention due to its structural versatility, enabling applications in medicinal chemistry and materials science.
The synthesis of this compound typically involves coupling 2,2-diphenylacetic acid with 2-phenylethylamine using activating agents like N,N'-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM) . Its crystal structure reveals a dihedral angle of ~85° between the two phenyl rings, stabilized by intermolecular hydrogen bonds (N–H⋯O) and weak C–H⋯π interactions .
Properties
Molecular Formula |
C22H21NO |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2,2-diphenyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C22H21NO/c24-22(23-17-16-18-10-4-1-5-11-18)21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,23,24) |
InChI Key |
RLMGKXOWTFSAAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in the Amine Side Chain
N-(3-Phenylpropyl) Derivatives
Compound 32 (2,2-diphenyl-N-(3-phenylpropyl)acetamide) features an extended alkyl chain (propyl vs. ethyl). However, its pharmacological activity remains understudied compared to the phenylethyl analog .
Sulfonamide-Containing Analogs
Compounds 4 and 6 (2,2-diphenyl-N-(4-sulfamoylbenzyl/phenethyl)acetamide) incorporate sulfonamide groups, which improve water solubility and antifungal activity. For example, 4 and 6 demonstrated moderate activity against Candida spp. (MIC: 32–64 µg/mL), attributed to sulfonamide’s hydrogen-bonding capacity with fungal enzymes .
Modifications in the Acetamide Core
Thiazole and Thiophene Derivatives
Replacing the diphenyl group with heterocycles like thiazole or thiophene alters electronic properties. For instance, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS) exhibits a twisted conformation (79.7° between dichlorophenyl and thiazol rings), influencing its antimicrobial activity .
Chlorinated Phenoxy Analogs
These derivatives are explored in dye-sensitized solar cells and antimicrobial coatings .
Pharmacological Activity Comparison
Physicochemical Properties
- Lipophilicity : Diphenyl derivatives (e.g., this compound) exhibit higher logP values (~4.5) compared to simpler analogs like N-(2-phenylethyl)acetamide (logP ~2.1), impacting membrane permeability .
- Solubility: Sulfonamide derivatives (e.g., 4) show improved aqueous solubility (>1 mg/mL) due to polar sulfamoyl groups, whereas halogenated phenoxy analogs require co-solvents .
Preparation Methods
Synthesis of 2,2-Diphenylacetyl Chloride
2,2-Diphenylacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene. The reaction typically proceeds at reflux (40–60°C) for 4–6 hours, yielding the acid chloride with near-quantitative conversion. Excess thionyl chloride is removed under reduced pressure to prevent side reactions during the subsequent step.
Amide Formation
The acid chloride is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran or dichloromethane) and added dropwise to a solution of 2-phenylethylamine and a tertiary base (e.g., triethylamine or pyridine) at 0–5°C. The base neutralizes HCl, shifting the equilibrium toward amide formation. After stirring at room temperature for 12–24 hours, the product is isolated via aqueous workup and recrystallization from ethanol/water.
Key Parameters
-
Molar Ratio : A 1:1.2 ratio of acid chloride to amine ensures complete conversion.
-
Solvent Choice : Polar aprotic solvents enhance reactivity, while ethereal solvents improve selectivity.
-
Yield : Reported yields range from 70–85% after purification.
Nucleophilic Substitution Using Bromoacetamide Intermediates
An alternative approach involves the alkylation of 2-phenylethylamine with 2-bromo-2,2-diphenylacetamide. This method is advantageous when acid chlorides are inaccessible.
Preparation of 2-Bromo-2,2-diphenylacetamide
2,2-Diphenylacetic acid is converted to its corresponding bromide using phosphorus tribromide (PBr₃) or HBr in acetic acid. The resulting 2-bromo-2,2-diphenylacetyl bromide is then treated with ammonium hydroxide to yield the bromoacetamide.
Reaction with 2-Phenylethylamine
In a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide), 2-bromo-2,2-diphenylacetamide reacts with 2-phenylethylamine in the presence of a strong base (e.g., sodium hydride or potassium carbonate). The base deprotonates the amine, enhancing its nucleophilicity for substitution at the α-carbon.
Optimization Insights
-
Temperature : Reactions performed at 60–80°C reduce side product formation.
-
Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide improve interfacial reactivity in biphasic systems.
-
Yield : Typical yields are 50–65%, with purity dependent on recrystallization solvents.
Multi-Step Synthesis via Esterification and Amidation
Adapting methodologies from thioacetamide syntheses, this route involves esterifying 2,2-diphenylacetic acid followed by ammonolysis to the amide.
Esterification of 2,2-Diphenylacetic Acid
The acid is refluxed with methanol or ethanol in the presence of concentrated sulfuric acid (5–10 mol%) for 6–8 hours. The ester (e.g., methyl 2,2-diphenylacetate) is isolated via distillation or extraction.
Ammonolysis to Acetamide
The ester is treated with gaseous ammonia or ammonium hydroxide in methanol at 0–25°C. Prolonged stirring (24–48 hours) ensures complete conversion to the amide.
Advantages
-
Safety : Avoids handling corrosive acid chlorides.
-
Scalability : Suitable for industrial production due to straightforward steps.
-
Yield : Achieves 80–90% yield with high purity after solvent evaporation.
Comparative Analysis of Methodologies
Key Observations
-
Direct Acylation offers the highest purity but requires stringent moisture control.
-
Nucleophilic Substitution is limited by lower yields due to competing elimination reactions.
-
Esterification/Amidation balances yield and safety, making it preferable for large-scale synthesis.
Mechanistic Considerations and Side Reactions
Acid Chloride Hydrolysis
Residual moisture in direct acylation leads to hydrolysis of 2,2-diphenylacetyl chloride, forming the carboxylic acid. This side reaction is mitigated by using molecular sieves or anhydrous solvents.
Over-Alkylation in Substitution Reactions
Excess 2-phenylethylamine can lead to dialkylation at the α-carbon, producing bis(2-phenylethyl) derivatives. Maintaining a 1:1 molar ratio and controlled temperature minimizes this issue.
Esterification Byproducts
Incomplete esterification results in residual acid, which complicates ammonolysis. Catalytic acid concentrations ≥5 mol% and extended reflux times improve conversion.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (3:1 v/v) or ethyl acetate/hexane. This step removes unreacted amine and inorganic salts, yielding crystals with >99% purity.
Spectroscopic Validation
-
IR Spectroscopy : N-H stretch (3300 cm⁻¹), C=O stretch (1650 cm⁻¹), and aromatic C-H bends (700–800 cm⁻¹).
-
¹H NMR : Phenethyl protons (δ 2.8–3.1 ppm, triplet), aromatic protons (δ 7.2–7.4 ppm, multiplet), and acetamide CH₂ (δ 4.1 ppm, singlet).
Industrial and Environmental Considerations
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